N,N-Dimethyl-1,2,3,4-tetrahydropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-3-amine is a heterocyclic amine compound that features a tetrahydropyridine ring with a dimethylamino group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-3-amine can be synthesized through several methods. One common approach involves the reduction of N-methylpyridinium salts using borohydride reagents . Another method includes the modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce different tetrahydropyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: A structurally similar compound with different substituents.
N-Methyl-1,2,3,4-tetrahydropyridine: Another related compound with a single methyl group attached to the nitrogen atom.
Uniqueness
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-3-amine is unique due to the presence of two methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydropyridin-3-amine |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-4-3-5-8-6-7/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
UTHDCBHQHNNYSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC=CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.